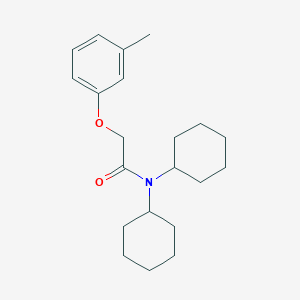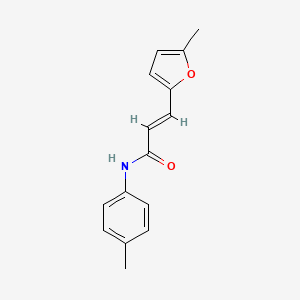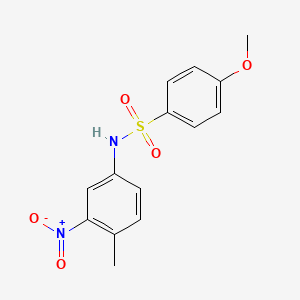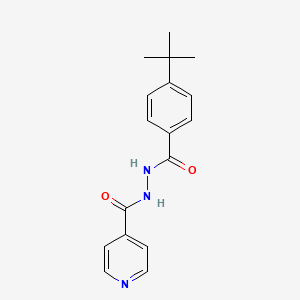![molecular formula C17H26N2O B5830485 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, also known as piperine, is a natural alkaloid found in black pepper plants. It has been used for centuries in traditional medicine for its various pharmacological properties. In recent years, piperine has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of drug discovery.
作用机制
The mechanism of action of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways. Piperine has also been shown to interact with various receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and the serotonin receptor.
Biochemical and Physiological Effects
Piperine has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. It has also been shown to enhance the bioavailability of various drugs and nutrients by inhibiting drug-metabolizing enzymes and increasing absorption in the gastrointestinal tract.
实验室实验的优点和局限性
Piperine has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
未来方向
Piperine has significant potential for drug discovery and development. Future studies should focus on elucidating the mechanisms of action of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and safety profile of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide for clinical use. Finally, the development of novel delivery systems for 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide could enhance its bioavailability and therapeutic efficacy.
合成方法
Piperine can be synthesized through various methods, including extraction from black pepper, chemical synthesis, and microbial fermentation. The most common method is the extraction of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide from black pepper using solvents such as ethanol or acetone. Chemical synthesis involves the reaction of piperidine with 4-(1-bromoethyl)benzene, followed by further reactions to obtain 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide. Microbial fermentation of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide can be achieved using fungal strains such as Aspergillus niger or Penicillium chrysogenum.
科学研究应用
Piperine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects. It has also been shown to enhance the bioavailability of various drugs by inhibiting drug-metabolizing enzymes and increasing absorption in the gastrointestinal tract.
属性
IUPAC Name |
2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-15-9-7-14(8-10-15)13-19-11-5-4-6-12-19/h7-10H,4-6,11-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKYGFQKMRWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
